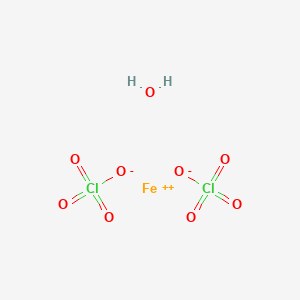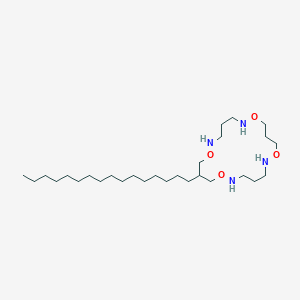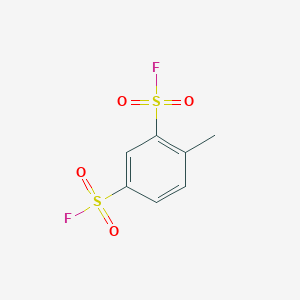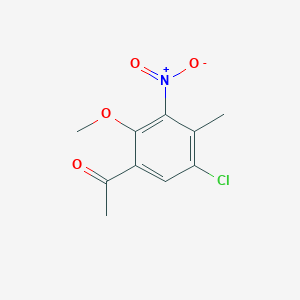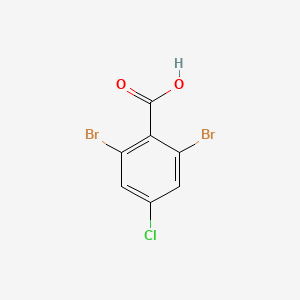
5-Fluoro-2,4,6-trimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,4,6-trimethoxypyrimidine (5-F-TMP) is an organic compound belonging to the group of pyrimidines. It is a colorless solid that is soluble in water and alcohols. 5-F-TMP has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as a biochemical probe, and as a drug candidate. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
5-Fluoro-2,4,6-trimethoxypyrimidine has a wide range of applications in the field of scientific research. It has been used as a reagent in organic synthesis, as a biochemical probe, and as a drug candidate. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases. It has also been used to study the pharmacokinetics and pharmacodynamics of other drugs.
Mecanismo De Acción
5-Fluoro-2,4,6-trimethoxypyrimidine has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the metabolism of folic acid, which is essential for cell growth and division. By inhibiting DHFR, 5-Fluoro-2,4,6-trimethoxypyrimidine has been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects
5-Fluoro-2,4,6-trimethoxypyrimidine has been found to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been found to inhibit the production of proinflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to reduce the production of nitric oxide, which is a potent proinflammatory molecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Fluoro-2,4,6-trimethoxypyrimidine in lab experiments is its low toxicity. It has been found to be non-toxic in a number of studies. However, it is important to note that 5-Fluoro-2,4,6-trimethoxypyrimidine is not completely non-toxic and should be used with caution. In addition, it is important to note that 5-Fluoro-2,4,6-trimethoxypyrimidine is not a very stable compound and can decompose in the presence of light and heat.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Fluoro-2,4,6-trimethoxypyrimidine. These include further studies into its potential as a drug candidate, its mechanism of action, and its biochemical and physiological effects. In addition, further research could be done into its potential use in the treatment of other diseases and its potential interactions with other drugs. Finally, further research could be done into the synthesis of 5-Fluoro-2,4,6-trimethoxypyrimidine and its stability in different conditions.
Métodos De Síntesis
5-Fluoro-2,4,6-trimethoxypyrimidine can be synthesized through a number of methods. One method involves the reaction of 5-chloro-2,4,6-trimethoxypyrimidine with aqueous hydrofluoric acid. This reaction yields 5-Fluoro-2,4,6-trimethoxypyrimidine in a yield of 75%. Another method involves the reaction of 5-chloro-2,4,6-trimethoxypyrimidine with sodium fluoride in an aqueous solution. This reaction yields 5-Fluoro-2,4,6-trimethoxypyrimidine in a yield of 90%.
Propiedades
IUPAC Name |
5-fluoro-2,4,6-trimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O3/c1-11-5-4(8)6(12-2)10-7(9-5)13-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKGZGJNOOEACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775783 |
Source


|
| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,4,6-trimethoxypyrimidine | |
CAS RN |
17573-90-9 |
Source


|
| Record name | 5-Fluoro-2,4,6-trimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)
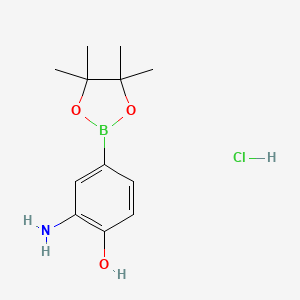

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)
